molecular formula C19H15N5O4 B2401553 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396792-70-3

3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2401553
CAS RN: 1396792-70-3
M. Wt: 377.36
InChI Key: GARDHOYPWVBBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown the efficacy of compounds similar to 3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one in antimicrobial activities. Compounds with oxadiazole and azetidinone derivatives have demonstrated significant antibacterial and antifungal properties against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).

Insecticidal and Antibacterial Potential

Some derivatives have also been reported for their insecticidal and antibacterial potential. For instance, compounds synthesized from pyrimidine linked with pyrazole showed significant activity against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antimycobacterial and Anticancer Activities

Derivatives of 1,3,4-oxadiazole and benzothiazolylthioether have been synthesized and evaluated for their antimycobacterial activity against strains like Mycobacterium tuberculosis. Additionally, these compounds were tested for their anticancer activities against HCT 116 and HeLa cancer cell lines, showing excellent activity and minimal cytotoxicity (Chavan et al., 2019).

Acetyl- and Butyrylcholinesterase Inhibition

Research also indicates the potential use of these compounds as inhibitors of acetyl- and butyrylcholinesterase, which are enzymes important in the treatment of dementias and myasthenia gravis. Some derivatives have shown moderate inhibition of these enzymes, suggesting their utility in neurological disorders (Pflégr et al., 2022).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

Some novel derivatives have been synthesized and shown to possess significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest their potential use in treating various inflammatory and pain-related conditions (El-Sawy et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide range of pharmacological activities

Biochemical Pathways

Compounds with similar structures have been found to present anti-fibrotic activities . They were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have a role in the regulation of collagen synthesis and degradation, which are key processes in fibrotic diseases.

Result of Action

Compounds with similar structures were found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may have potential therapeutic effects in the treatment of fibrotic diseases.

properties

IUPAC Name

3-[5-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-16(8-14-12-4-1-2-6-15(12)27-22-14)24-9-11(10-24)19-21-17(23-28-19)13-5-3-7-20-18(13)26/h1-7,11H,8-10H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARDHOYPWVBBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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